molecular formula C7H8N2O B2573624 6,7-Dihydro-1H-indazol-4(5H)-on CAS No. 499206-33-6

6,7-Dihydro-1H-indazol-4(5H)-on

Katalognummer: B2573624
CAS-Nummer: 499206-33-6
Molekulargewicht: 136.154
InChI-Schlüssel: FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that features a fused ring system consisting of an indazole core

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-1H-indazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one involves refluxing 3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with a four-fold excess of hydroxylamine hydrochloride in pyridine. This reaction yields (E)-oximes, which can be further alkylated with ethyl iodide and acylated with carboxylic acid chlorides to obtain (E)-O-alkyl- and (E)-O-acyloximes, respectively .

Industrial Production Methods

While specific industrial production methods for 6,7-dihydro-1H-indazol-4(5H)-one are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and reaction conditions makes it feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole core.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oximes, alkylated, and acylated derivatives of 6,7-dihydro-1H-indazol-4(5H)-one .

Wirkmechanismus

The mechanism by which 6,7-dihydro-1H-indazol-4(5H)-one exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-Dihydro-1H-indazol-4(5H)-one is unique due to its specific indazole core and the versatility of its chemical reactions. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name

1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZDXDCPRQZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499206-33-6
Record name 4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 2: A solution of hydrazine hydrochloride (41.9 mmol, 2.87 g), NaOH (6 M, 42 mmol, 7.0 mL) in MeOH (100 mL) was added, at 0° C., to a solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (41.9 mmol, 7.00 g) and the reaction mixture was stirred under reflux for 3 hours. After evaporation, water was added and the aqueous phase was extracted with AcOEt at 50° C. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure to yield 6,7-dihydro-1H-indazol-4(5H)-one (36.7 mmol, 5.00 g, 88%) as a yellow powder.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?

A: Several methods have been explored for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one derivatives. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot three-component reaction involving aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl can also yield 6,7-dihydro-1H-indazol-4(5H)-one. []

Q2: What are some of the key structural features of 6,7-dihydro-1H-indazol-4(5H)-one derivatives?

A: 6,7-dihydro-1H-indazol-4(5H)-ones are characterized by a fused bicyclic structure comprising a pyrazole ring fused to a cyclohexanone ring. The presence of various substituents on the aromatic ring and the nitrogen atoms allows for structural diversity, which can be exploited for developing compounds with specific properties. [, ] For instance, X-ray crystallography has been employed to confirm the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene] cyclohexane-1,3-dione, a key intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one. []

Q3: How can 6,7-dihydro-1H-indazol-4(5H)-ones be further functionalized?

A: 6,7-dihydro-1H-indazol-4(5H)-ones serve as versatile building blocks for synthesizing more complex molecules. For example, they can undergo sulfa-Michael/aldol cascade reactions with 1,4-dithiane-2,5-diol, leading to spiro indazole-tetrahydrothiophenes. [] Moreover, the reaction of 5-arylmethylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones with azomethine ylide, generated in situ from isatin and sarcosine, yields dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives. []

Q4: Are there specific applications for conjugates of 6,7-dihydro-1H-indazol-4(5H)-ones?

A: Research has explored conjugating 6,7-dihydro-1H-indazol-4(5H)-ones with other bioactive molecules like betulonic and betulinic acids. These conjugates are prepared via acylation reactions with suitable derivatives of the acids and 6,7-dihydro-1H-indazol-4(5H)-one. This strategy shows promise for developing novel compounds with potentially enhanced biological activities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.